molecular formula C13H14ClN3O2S B2859380 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 921910-92-1

5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2859380
CAS RN: 921910-92-1
M. Wt: 311.78
InChI Key: PXSQJKULMFWRLP-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods, including cyclization reactions and rearrangements . The exact method would depend on the specific substituents and the desired oxadiazole isomer .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the specific substituents and the reaction conditions . They can participate in a variety of reactions, including substitutions, additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure . They can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis of derivatives related to the oxadiazole and thiophene groups, demonstrating significant antimicrobial properties. These compounds were synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride and evaluated for their antibacterial activity, indicating the potential for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Antioxidant Activity

Another research area involves synthesizing novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, containing various substituents showing potent antioxidant activities. These activities were assessed using the DPPH radical scavenging method and reducing power assay, identifying several compounds as potent antioxidants, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Anticancer Activity

Research into thiophene derivatives, including the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, highlights potential anticancer applications. These compounds showed good inhibitory activity against several cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures, indicating a promising avenue for developing novel anticancer agents (Atta & Abdel‐Latif, 2021).

Antitubercular Activity

The design and synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been explored for their antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis H37Rv, with several analogs showing promising antitubercular agents with lower cytotoxicity profiles, highlighting the role of structural modifications in enhancing biological activity (Marvadi et al., 2020).

Safety And Hazards

The safety and hazards associated with oxadiazoles can vary widely depending on their specific structure . Some oxadiazoles may be harmful if swallowed, inhaled, or come into contact with the skin . Always refer to the specific safety data sheet for the compound .

properties

IUPAC Name

5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-7-6-9(20-10)11(18)15-13-17-16-12(19-13)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSQJKULMFWRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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